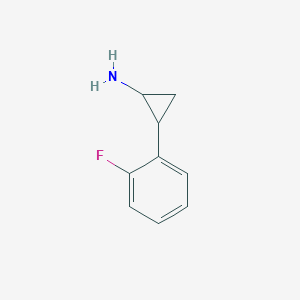

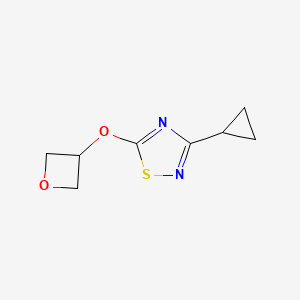

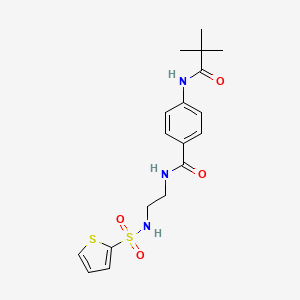

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that are structurally related, such as those containing thiadiazole, oxadiazole, and triazole rings. These compounds are of interest due to their potential applications in pharmaceutical chemistry and their diverse biological activities .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of dicarboxylic acid or its derivatives with thiosemicarbazide and subsequent cyclization in alkaline or acidic media . For example, cyclopropane dicarboxylic acid thiosemicarbazide was converted into a thiadiazole derivative by ring closure in an alkaline medium . Similarly, intramolecular cyclization of disubstituted thiosemicarbazides in alkaline media led to the formation of 1,3,4-thiadiazoles . These methods could potentially be adapted for the synthesis of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The papers describe the characterization of these compounds using various spectroscopic techniques such as mass spectrometry, NMR, and in some cases, X-ray crystallography . The molecular structure of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would likely be elucidated using similar techniques to confirm the presence of the thiadiazole ring and the substituents attached to it.

Chemical Reactions Analysis

The thiadiazole and related heterocyclic compounds can undergo various chemical reactions, including further functionalization and substitution reactions. The papers do not provide specific reactions for "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole," but they do discuss the reactivity of similar compounds. For instance, thiadiazole derivatives were converted into a variety of other derivatives, indicating the potential for diverse chemical transformations . The reactivity of the oxetane ring, which is known to be a strained ring system, could also be explored in the context of chemical reactions involving "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers discuss the evaluation of biological activities, which suggests that these compounds have significant solubility in biological media . The fluorescence properties of some thiadiazole-containing compounds were also investigated, indicating that these compounds may have interesting photophysical properties . The physical and chemical properties of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would need to be determined experimentally, but it is likely that the presence of the oxetane ring would influence these properties.

Aplicaciones Científicas De Investigación

Biological and Pharmacological Activities

1,2,4-Thiadiazole derivatives demonstrate a wide range of biological activities. They are known for their antimicrobial, anti-inflammatory, analgesic, and antiproliferative properties. Specifically, these compounds have been synthesized and evaluated for their potential in treating various conditions without causing ulcerogenic effects, showing promise in antimicrobial and anti-inflammatory applications. Moreover, certain 1,2,4-thiadiazole derivatives have been identified for their antitumor properties, offering new leads for cancer treatment research (Ravindra Kumar & Hament Panwar, 2015), (A. Proshin et al., 2019).

Synthesis and Structural Analysis

The synthesis of 1,2,4-thiadiazole compounds often involves cyclization techniques to incorporate various functional groups, enhancing their biological activity. Researchers have designed and synthesized novel Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant antimicrobial activity and DNA protective ability against oxidative damage. These findings suggest the versatility of 1,2,4-thiadiazole scaffolds in drug design and development (M. Gür et al., 2020).

Antifungal and Antimicrobial Properties

1,2,4-Thiadiazole derivatives also exhibit potent antifungal and antimicrobial properties. Synthesized compounds have shown effectiveness against a variety of microbial strains, highlighting their potential as therapeutic agents in infectious disease treatment. These activities are attributed to the structural features of the thiadiazole ring, which can be further optimized for enhanced efficacy (Husam A. Ameen & Ahlam J. Qasir, 2017).

Propiedades

IUPAC Name |

3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNLUMOKOSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)